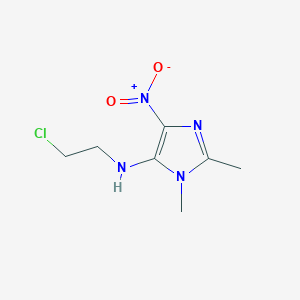![molecular formula C12H13F2N3O B7810926 2-cyclopentyl-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810926.png)
2-cyclopentyl-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound with a molecular formula of C12H13F2N3O and a molecular weight of 253.25 g/mol . This compound is characterized by its unique pyrazolo[3,4-b]pyridine core, which is known for its potential biological activities and applications in various fields of research .
Métodos De Preparación
The synthesis of 2-cyclopentyl-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Análisis De Reacciones Químicas
2-cyclopentyl-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-cyclopentyl-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-cyclopentyl-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
2-cyclopentyl-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one can be compared with other similar compounds, such as:
- 2-cyclopentyl-4-(difluoromethyl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-6-one
- 3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid
These compounds share structural similarities but may differ in their chemical properties and biological activities, highlighting the uniqueness of this compound .
Propiedades
IUPAC Name |
2-cyclopentyl-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O/c13-11(14)8-5-10(18)15-12-9(8)6-17(16-12)7-3-1-2-4-7/h5-7,11H,1-4H2,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDMGDHVTAIORY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C3C(=CC(=O)N=C3N2)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C=C3C(=CC(=O)N=C3N2)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810849.png)
![2,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810856.png)
![4-methyl-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810861.png)
![4-(difluoromethyl)-2,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810875.png)
![2-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810881.png)
![2-(2,2-difluoroethyl)-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810895.png)
![4-(difluoromethyl)-2-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810902.png)
![2-cyclopentyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810911.png)
![4-(difluoromethyl)-3-methyl-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810912.png)
![2-propan-2-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810915.png)
![6-chloro-2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7810921.png)
![2-benzyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810931.png)
![2-(2-methylpropyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810947.png)
